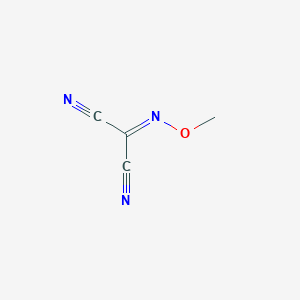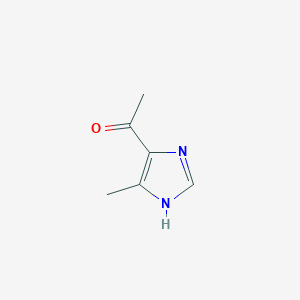
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13BrO4. It is a brominated ester that features a methoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate typically involves the bromination of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls to handle the bromination process on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is often used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-methoxy-3-(4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 2-bromo-3-(4-methoxyphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound suitable for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, leading to various products that can interact with biological molecules or serve as intermediates in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate
- Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate
- Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate
Uniqueness
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. The bromine atom makes it highly reactive in substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFTVVEZANQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516411 | |
| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87943-96-2 | |
| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
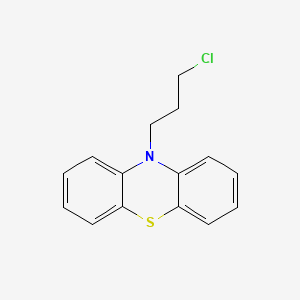

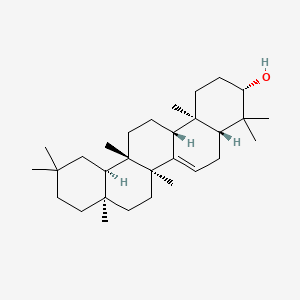
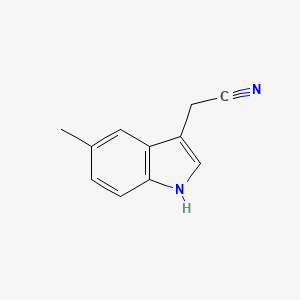
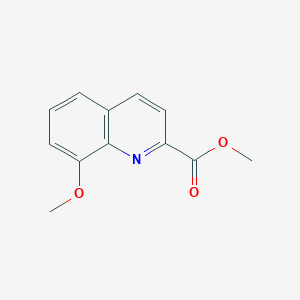
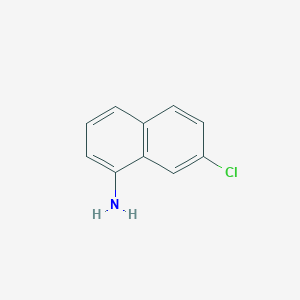
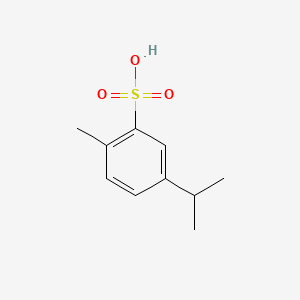
![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)


